molecular formula C18H25BrClNO5 B4043877 1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4043877
M. Wt: 450.7 g/mol
InChI Key: HPLHWJGJVKCSHN-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a brominated and chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the brominated and chlorinated phenoxy precursor. This precursor is then reacted with a butyl chain and subsequently with a piperidine ring. The final step involves the addition of oxalic acid to form the desired compound.

    Preparation of the Brominated and Chlorinated Phenoxy Precursor: This step involves the bromination and chlorination of phenol derivatives under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to ensure selective halogenation.

    Formation of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, where the halogenated phenoxy compound reacts with a butyl halide in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the butyl chain reacts with a piperidine derivative.

    Addition of Oxalic Acid: The final step involves the addition of oxalic acid to the piperidine derivative, forming the desired compound.

Industrial Production Methods

Industrial production of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:

    4-(4-Bromo-2-chlorophenoxy)butanoic acid: Similar structure but lacks the piperidine ring and oxalic acid component.

    4-Bromo-2-chlorophenol: A simpler compound with only the brominated and chlorinated phenol group.

    2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: A more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-7-6-14(17)11-15(16)18;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLHWJGJVKCSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

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